4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide
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Overview
Description
4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound that features a nitro group, a pyrrolidine ring, and a biphenyl sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps:
Formation of the Biphenyl Sulfonamide Core: This can be achieved by sulfonation of biphenyl compounds followed by amination.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Breakdown into smaller fragments, depending on the reaction conditions.
Scientific Research Applications
4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and sulfonamide groups on biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-pyrrolidino protonitazene: A compound with a similar pyrrolidine structure.
Pyrrolidine derivatives: Various compounds featuring the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the combination of its nitro, pyrrolidine, and biphenyl sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)17-7-3-15(4-8-17)16-5-9-18(10-6-16)26(24,25)19-11-14-20-12-1-2-13-20/h3-10,19H,1-2,11-14H2 |
InChI Key |
FTFFGSFIZWGJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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